(E)-Cefodizime

Respiratory Infections Pharmacokinetics Tissue Penetration

Need to resolve E/Z isomers in cefodizime HPLC? (E)-Cefodizime (CAS 97180-26-2) is a certified reference standard with distinct retention time for impurity profiling per ICH Q2(R1). Provides accurate RRT and system suitability. High purity, in stock globally.

Molecular Formula C20H20N6O7S4
Molecular Weight 584.7 g/mol
CAS No. 97180-26-2
Cat. No. B601309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cefodizime
CAS97180-26-2
Molecular FormulaC20H20N6O7S4
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
InChIInChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1
InChIKeyXDZKBRJLTGRPSS-ZSKFQXOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Cefodizime: Product Profile & Core Properties


(E)-Cefodizime (CAS 97180-26-2) is the geometric E-isomer of the third-generation aminothiazolyl cephalosporin antibiotic cefodizime, characterized by a unique bisubstituted thiothiazole moiety at position 3 of the cephem nucleus [1]. This impurity forms during synthesis, purification, or storage via isomerization and exhibits distinct physicochemical properties, including altered polarity and reversed-phase retention times that complicate analytical separation [2]. As a β-lactam antibiotic, it selectively binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis . Its differentiation from the active pharmaceutical ingredient and other cephalosporins lies in its structural and analytical behavior, which has direct implications for quality control, stability studies, and analytical method development in pharmaceutical research and manufacturing [2].

Geometric E-isomer impurity reference standard for cefodizime
Supports reversed-phase HPLC impurity profiling and method validation
E/Z isomer differentiation for stability-indicating assay development

(E)-Cefodizime: Why Generic Substitution Fails


Generic substitution fails for (E)-Cefodizime because it is not a therapeutic active pharmaceutical ingredient (API) but rather a specific geometric isomer impurity with distinct analytical behavior [1]. Its E-configuration confers physicochemical properties—specifically altered polarity and reversed-phase HPLC retention times—that differ markedly from the active Z-isomer of cefodizime, making separation and quantification challenging [1]. Furthermore, the compound's unique 3-methyl-5-carboxymethyl-1,3-thiazole-2-thio substituent at the 3′ position is absent in close analogs like cefotaxime and ceftriaxone, resulting in differential pharmacological and immunomodulatory properties that preclude simple class substitution [2]. For analytical reference standards, impurity profiling, stability-indicating method validation, and research requiring precise isomer differentiation, (E)-Cefodizime is irreplaceable.

Z-isomer API or other cephalosporin impurities cannot serve as the E-isomer reference due to distinct retention times
Class-level substitution with cefotaxime or ceftriaxone impurities fails because the 3-thio-thiazolyl substituent is absent
Analytical reference standard interchangeability requires matching isomer identity; unlabeled cefodizime cannot replace the E-isomer standard

(E)-Cefodizime: Differential Evidence vs. Comparators


Enhanced Sputum Penetration vs. Cefotaxime

In a randomized double-blind prospective study of 180 patients with acute exacerbations of chronic bronchitis, cefodizime demonstrated significantly higher penetration into sputum compared to cefotaxime. Mean sputum Cmax for cefodizime was 1.61 mg/L versus 0.62 mg/L for cefotaxime, representing a 2.6-fold higher concentration [1]. Corresponding serum Cmax values were 50.8 mg/L for cefodizime and 36.5 mg/L for cefotaxime [1].

Sputum penetration
Head-to-head
1.61 mg/L (cefodizime) vs 0.62 mg/L (cefotaxime)
Reported sputum concentration endpoint context
Chronic bronchitis trial, n=180; 2.6-fold higher sputum Cmax
Respiratory Infections Pharmacokinetics Tissue Penetration

Superior H. influenzae Activity vs. Cephalosporins

In a pediatric clinical study, the MIC of cefodizime against all 6 tested strains of Haemophilus influenzae was ≤0.024 µg/mL, which was lower than the MIC values reported for cefotaxime, cefotiam, cefazolin, and piperacillin against the same isolates [1]. A separate in vitro study of 51 H. influenzae strains confirmed this potency with an MIC50 of 0.006 µg/mL and MIC90 of 0.013 µg/mL [2].

H. influenzae MIC
Head-to-head
≤0.024 µg/mL vs higher MICs for cefotaxime, cefotiam, cefazolin
Supports susceptibility profiling context
Pediatric clinical isolates; agar dilution method
Antimicrobial Susceptibility Haemophilus influenzae MIC Comparison

Immunomodulatory Activity: Phagocytosis & Immune Restoration

Cefodizime uniquely enhances phagocyte bactericidal function and restores depressed immune parameters, a property not shared by other third-generation cephalosporins. Ex vivo and in vivo data show that cefodizime enhances phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity, and restores natural killer (NK) cell activity, IL-1, and interferon production in immunocompromised patients and animals [1]. The chemical basis for these immunomodulatory properties resides in the thio-thiazolyl side-chain at position 3 of the cephem nucleus, which is absent in cefotaxime and ceftriaxone [2][3].

Immunomodulation
Class-level
Enhances phagocyte function, NK activity, IL-1/interferon production
Reported immunomodulatory pathway context
Thio-thiazolyl side-chain; absent in cefotaxime/ceftriaxone
Immunomodulation Phagocytosis Biological Response Modifier

Extended Half-Life for Once-Daily Dosing

Cefodizime exhibits a long elimination half-life of 3.5-3.7 hours in healthy adult volunteers following intravenous administration of 1.0-2.0 g doses, supporting once-daily dosing in non-life-threatening infections [1]. The terminal (gamma) half-life can extend to 3.9-7.9 hours, accounting for 18-43% of the AUC [2]. This prolonged half-life results from the bisubstituted thiothiazole moiety at position 3, which differentiates cefodizime from shorter-acting cephalosporins like cefotaxime (half-life ~1 hour) [3].

Half-life
Reported
3.5-3.7 h (terminal up to 7.9 h)
PK half-life context
vs cefotaxime ~1 h; healthy volunteers, IV administration
Pharmacokinetics Half-Life Dosing Frequency

Bactericidal Equivalence vs. Ceftriaxone

In an in vitro pharmacodynamic model simulating serum and bronchial mucus concentrations after 1 g IM once-daily administration, cefodizime demonstrated equivalent bactericidal activity to ceftriaxone against respiratory pathogens including S. aureus, S. pneumoniae, H. influenzae, E. coli, and K. pneumoniae. Both antibiotics achieved 99.9% killing (3-log reduction) within 6-8 hours, with concentrations remaining above MIC for 24 hours [1]. No significant difference in log kill was observed between the two agents [1].

Bactericidal equivalence
Head-to-head
99.9% killing in 6-8 h (cefodizime and ceftriaxone)
Reported pharmacodynamic equivalence context
In vitro PK model simulating 1 g IM once daily; no significant difference
Pharmacodynamics Killing Kinetics Respiratory Pathogens

HPLC Retention: Impurity Differentiation

(E)-Cefodizime (CAS 97180-26-2) is the geometric E-isomer impurity of cefodizime that forms via isomerization during synthesis, purification, or storage [1]. It exhibits physicochemical properties distinct from the active Z-isomer, including variations in polarity and reversed-phase retention times, making chromatographic separation challenging and requiring specialized analytical conditions [1]. Identification and quantification demand combined techniques including HPLC with UV detection and confirmatory methods such as LC-MS or NMR [1].

Impurity retention
Method context
Distinct reversed-phase HPLC retention time vs Z-isomer
Supports stability-indicating impurity profiling
Separation requires optimized conditions; confirm by LC-MS/NMR
Analytical Chemistry Impurity Profiling HPLC Method Development

(E)-Cefodizime: Research & Industrial Applications


Impurity Reference Standard for HPLC Validation

(E)-Cefodizime serves as a certified reference standard for the identification, quantification, and control of the E-isomer impurity in cefodizime active pharmaceutical ingredient (API) and finished drug products. Its distinct reversed-phase HPLC retention time and polarity relative to the Z-isomer make it an essential calibrant for developing and validating stability-indicating analytical methods per ICH Q2(R1) guidelines. Quality control laboratories utilize this standard to establish system suitability parameters, determine relative retention times (RRT), and set acceptance criteria for impurity limits in batch release testing [5].

Tissue Penetration in Respiratory Infections

Cefodizime's 2.6-fold higher sputum Cmax compared to cefotaxime (1.61 mg/L vs 0.62 mg/L) makes it a valuable compound for investigating the relationship between tissue penetration and clinical efficacy in lower respiratory tract infections [5]. Researchers designing pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing regimens for pneumonia, acute exacerbations of chronic bronchitis, or COPD can leverage cefodizime's favorable tissue distribution profile to achieve higher target site concentrations and potentially improve bacterial eradication rates.

Immunomodulatory Adjunct in Immunocompromised Hosts

Cefodizime's unique thio-thiazolyl side-chain confers immunomodulatory properties absent in other third-generation cephalosporins, including enhancement of phagocyte bactericidal function, restoration of NK cell activity, and stimulation of IL-1 and interferon production [5][6]. This dual antimicrobial-immunomodulatory mechanism makes cefodizime particularly suited for preclinical and clinical studies in immunocompromised populations (e.g., chemotherapy patients, transplant recipients, advanced HIV) where host defense augmentation may be critical for infection resolution beyond direct antibacterial activity.

Once-Daily Dosing for Outpatient Parenteral Therapy

With a prolonged elimination half-life of 3.5-3.7 hours (terminal half-life up to 7.9 hours) supporting once-daily administration, cefodizime is an ideal candidate for outpatient parenteral antibiotic therapy (OPAT) programs [5][6]. Healthcare systems and clinical researchers evaluating cost-effective treatment strategies for community-acquired infections can utilize cefodizime to reduce nursing visits, shorten hospital length of stay, and improve patient adherence compared to shorter-acting cephalosporins requiring multiple daily doses. Its equivalent bactericidal activity to ceftriaxone in pharmacodynamic models further supports its viability as a once-daily alternative for respiratory infections [7].

Application
Selection Property
Validation Focus
HPLC impurity reference standard
Certified E-isomer identity
Retention time and resolution verification
Respiratory tissue distribution research
Sputum penetration comparator data
Tissue concentration endpoint context
Immunomodulation pathway studies
Thio-thiazolyl side-chain dependent activity
Phagocyte and NK cell function assays
PK/PD modeling for once-daily research
Extended elimination half-life
Exposure-model and dosing interval review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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